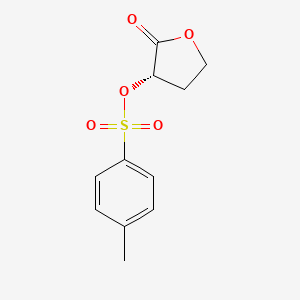
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (3S)-2-oxooxolan-3-yl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-{3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine
- 1,3,4-Oxadiazole derivatives containing sulfonate/carboxylate moiety
Uniqueness
(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of an oxolane ring and a sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
363618-53-5 |
|---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
[(3S)-2-oxooxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12O5S/c1-8-2-4-9(5-3-8)17(13,14)16-10-6-7-15-11(10)12/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
NGOZFCOGOBDWSH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCOC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



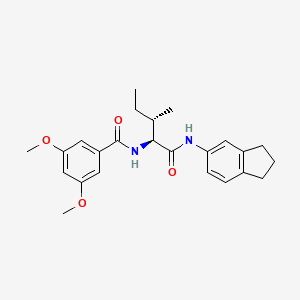
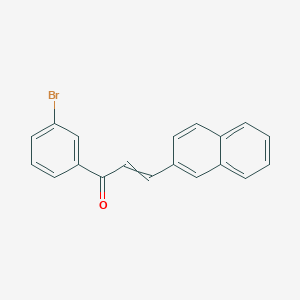
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
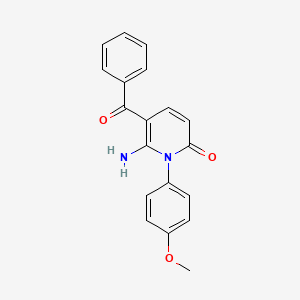
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)

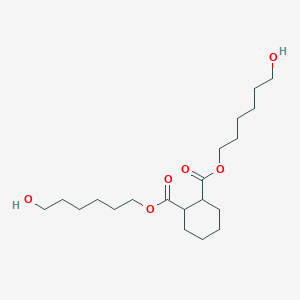
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
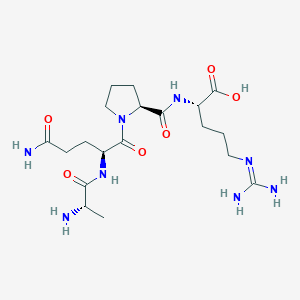
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
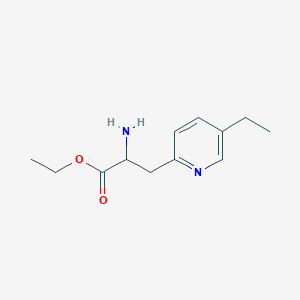
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
